molecular formula C14H17NO2 B8020062 Methyl 5-(tert-butyl)-1H-indole-3-carboxylate

Methyl 5-(tert-butyl)-1H-indole-3-carboxylate

Cat. No.: B8020062
M. Wt: 231.29 g/mol
InChI Key: XXABSQHJCSHZTA-UHFFFAOYSA-N
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Description

Methyl 5-(tert-butyl)-1H-indole-3-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a tert-butyl group at the 5-position and a methyl ester group at the 3-position of the indole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(tert-butyl)-1H-indole-3-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, where the indole is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Esterification: The carboxyl group at the 3-position can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the indole core, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methyl ester group, leading to the formation of N-oxides or carboxylic acids, respectively.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 2-position, due to the electron-donating effects of the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the ester group.

    Substitution: Friedel-Crafts alkylation or acylation reactions typically use aluminum chloride as a catalyst.

Major Products

    Oxidation: N-oxides or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted indoles depending on the electrophile used.

Scientific Research Applications

Methyl 5-(tert-butyl)-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.

    Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound can be used in the development of pharmaceuticals targeting specific biological pathways.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(tert-butyl)-1H-indole-3-carboxylate involves its interaction with various molecular targets. The indole core can interact with enzymes, receptors, and other proteins, modulating their activity. The tert-butyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(tert-butyl)-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties. The presence of both the tert-butyl group and the methyl ester group provides a distinct combination of steric and electronic effects, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 5-tert-butyl-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-14(2,3)9-5-6-12-10(7-9)11(8-15-12)13(16)17-4/h5-8,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXABSQHJCSHZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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